2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate
Beschreibung
Eigenschaften
Molekularformel |
C20H23N3O6S |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-methylbutanoate |
InChI |
InChI=1S/C20H23N3O6S/c1-13(2)18(23-19(25)14-6-4-3-5-7-14)20(26)29-12-17(24)22-15-8-10-16(11-9-15)30(21,27)28/h3-11,13,18H,12H2,1-2H3,(H,22,24)(H,23,25)(H2,21,27,28) |
InChI-Schlüssel |
KPZYVPPKTWSIGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Kondensation eines geeigneten Amins (z. B. 4-Aminobenzolsulfonamid) mit einem Carbonsäurederivat (z. B. N-(Phenylcarbonyl)valin). Die Reaktion findet typischerweise unter milden Bedingungen statt, z. B. bei Raumtemperatur oder leicht erhöhten Temperaturen.
Industrielle Produktion: Industrielle Produktionsmethoden können variieren, aber die großtechnische Synthese erfolgt häufig unter Verwendung effizienter und kostengünstiger Verfahren. Diese Methoden optimieren Ausbeute, Reinheit und Sicherheit und minimieren gleichzeitig Abfall.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
Key findings:
-
Ester hydrolysis proceeds efficiently under mild alkaline conditions due to the electron-withdrawing sulfonamide group enhancing electrophilicity.
-
Sulfonamide hydrolysis requires strong acids and extended reaction times, consistent with the stability of aryl sulfonamides.
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and ester carbonyl are reactive toward nucleophiles:
Notable observations:
-
Alkylation at the sulfonamide nitrogen requires polar aprotic solvents and mild bases for deprotonation .
-
Coupling with amines via carbodiimide activation (DCC) achieves >85% conversion in non-aqueous media.
Metal-Catalyzed Coupling Reactions
Palladium-mediated reactions enable structural diversification:
Synthetic challenges:
-
Moderate yields (16–49%) in Pd-catalyzed reactions due to steric hindrance from the valinate moiety .
-
Microwave irradiation (110°C, 30 min) improves reaction efficiency by 20% compared to conventional heating .
Oxidation and Reduction
Redox reactions modify key functional groups:
| Reaction | Conditions | Products | Selectivity | Reference |
|---|---|---|---|---|
| Sulfonamide S-oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfonylimine intermediate | >90% | |
| Ester reduction | LiAlH₄, THF, 0°C → rt | Alcohol derivative | 88% |
Mechanistic insights:
-
Sulfonamide oxidation with mCPBA proceeds via a radical mechanism, forming unstable intermediates that rearrange to sulfonylimines .
-
LiAlH₄ selectively reduces the ester without affecting the amide bonds.
Stability Under Physiological Conditions
The compound degrades predictably in biologically relevant environments:
Synthetic Modifications for Enhanced Activity
Structure-activity relationship (SAR) studies reveal critical modifications:
Wissenschaftliche Forschungsanwendungen
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
A549 Cell Line Study
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment. The mechanism was primarily through apoptosis induction.
MCF7 Cell Line Study
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Target Compound vs. VM-2 and VM-4 ()
- VM-2 : 2-(N-(4-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate
- Key features : Biphenyl carboxamido backbone, methoxyphenyl substituent, nitrate ester.
- Distinct from target : Lacks sulfamoyl and valinate groups; includes nitro and methoxy substituents.
- VM-4 : 2-(N-(2,6-dimethylphenyl)-4'-methyl-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate
- Key features : Dimethylphenyl substituent, nitro group.
- Distinct from target : Similar biphenyl carboxamido core but differs in substituents and functional groups.
Target Compound vs. 13a and 13b ()
- 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key features: Cyano group, hydrazinylidene linker, sulfamoylphenyl. Shared with target: Sulfamoylphenyl group. Distinct from target: Contains hydrazinylidene and cyano groups instead of valinate ester.
- 13b: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key features: Methoxy-substituted aryl group. Distinct from target: Similar sulfamoylphenyl core but divergent functionalization.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : VM-2/4 exhibit lower melting points (112–134°C) compared to 13a/b (274–288°C), likely due to differences in hydrogen bonding (sulfamoyl groups in 13a/b enhance intermolecular interactions). The target compound’s ester and sulfamoyl groups may result in intermediate values.
- Yields : VM-2/4 show moderate yields (57–67%), while 13a/b achieve high yields (94–95%), suggesting more efficient coupling reactions in the latter .
Spectroscopic Signatures
- IR Spectroscopy: VM-2/4 show strong NO₂ stretches (~1240–1250 cm⁻¹) absent in the target compound. 13a/b feature nitrile stretches (~2212–2214 cm⁻¹), contrasting with the target’s ester carbonyl (~1700–1750 cm⁻¹) and sulfonamide bands (~1150–1350 cm⁻¹) .
- NMR Spectroscopy :
Elemental Analysis and Purity
- VM-2: Discrepancies in carbon (64.64% found vs. 65.71% calc’d) suggest minor impurities .
- 13a/b : Closer agreement between calculated and found values (e.g., 13a: 53.71% C vs. 53.77% calc’d), indicating higher purity .
Biologische Aktivität
The compound 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)valinate is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular structure of the compound can be described by its IUPAC name, which indicates the presence of a sulfonamide group, a phenylcarbonyl moiety, and a valine derivative. The molecular weight is approximately 369.35 g/mol .
| Property | Value |
|---|---|
| Molecular Weight | 369.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
| Stability | Stable under ambient conditions |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The synthesized compounds, including those related to This compound , exhibited varying degrees of antibacterial activity against several bacterial strains.
Case Study: Antimicrobial Evaluation
In a comparative study, several sulfonamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity
The anticancer properties of the compound have also been under investigation. In vitro studies have shown that similar sulfonamide compounds can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A-549).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 6.40 ± 0.26 |
| Doxorubicin | MCF-7 | 9.18 ± 1.12 |
| Ethyl carbamate derivative | A-549 | 22.09 ± 0.46 |
These findings suggest that the compound may possess significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated favorable binding interactions between the compound and targets such as dihydropteroate synthase, which is crucial for bacterial folate synthesis .
Q & A
Q. What approaches are suitable for assessing the compound’s toxicity profile?
- Methodological Answer: Implement a tiered ecotoxicology framework ():
- Tier 1 : Ames test (mutagenicity) and Daphnia magna acute toxicity (EC50).
- Tier 2 : Zebrafish embryotoxicity (FET assay) and mitochondrial toxicity (Seahorse XF Analyzer).
- Tier 3 : Rodent subchronic studies (28-day OECD 407) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
